molecular formula C21H18F2N4O2S B2774200 N-(4,5-dihydrothiazol-2-yl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide CAS No. 1014087-63-8

N-(4,5-dihydrothiazol-2-yl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Cat. No. B2774200
CAS RN: 1014087-63-8
M. Wt: 428.46
InChI Key: GPMHIBVYBCNOJJ-UHFFFAOYSA-N
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Description

N-(4,5-dihydrothiazol-2-yl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H18F2N4O2S and its molecular weight is 428.46. The purity is usually 95%.
BenchChem offers high-quality N-(4,5-dihydrothiazol-2-yl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,5-dihydrothiazol-2-yl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Applications

Compounds structurally related to N-(4,5-dihydrothiazol-2-yl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide have shown promising antibacterial and antifungal activities. For example, novel analogs of pyrazole-5-one derivatives, derived from 2-aminobenzothiazole, displayed significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, indicating the potential of such compounds in the development of new antibacterial agents (Palkar et al., 2017). Similarly, ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were evaluated for their in vitro activity against Mycobacterium tuberculosis, showcasing the role of thiazole derivatives in combating tuberculosis (Jeankumar et al., 2013).

Anticancer Activity

The synthesis and cytotoxicity evaluation of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives provide insights into the anticancer potential of these compounds. Such derivatives have been tested against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the versatility of pyrazole-based compounds in designing anticancer drugs (Hassan et al., 2014).

Enzyme Inhibition for Drug Discovery

The investigation of pyrazole derivatives as enzyme inhibitors highlights their utility in the discovery of novel therapeutic agents. Studies have shown that certain pyrazole-4-carboxamide scaffolds inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, indicating their potential as fungicides or anticancer agents (Wang et al., 2020).

Applications in Medicinal Chemistry

The synthesis and functionalization of fluorinated pyrazoles, which include additional functional groups allowing for further chemical modifications, underscore their importance as building blocks in medicinal chemistry. Such compounds can serve as precursors for a wide range of therapeutic agents, including those with anti-inflammatory, analgesic, and diuretic activities (Surmont et al., 2011).

properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O2S/c22-16-5-1-3-14(9-16)11-27-12-18(19(28)25-21-24-7-8-30-21)20(26-27)29-13-15-4-2-6-17(23)10-15/h1-6,9-10,12H,7-8,11,13H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMHIBVYBCNOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydrothiazol-2-yl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

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